2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a naphthyridine core fused with an oxazole ringThe presence of the naphthyridine moiety imparts unique photochemical and biological properties, making it a valuable scaffold for drug development and other scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole typically involves multicomponent reactions (MCRs) and cyclization processes. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production of this compound may involve scalable MCRs under controlled conditions to ensure high yield and purity. The use of microwave irradiation and metal-catalyzed synthesis can enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the transformations .
Major Products
The major products formed from these reactions include various substituted naphthyridine-oxazole derivatives, which can exhibit distinct biological and photochemical properties .
Scientific Research Applications
2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. For instance, it can enhance the transcriptional activity of signal transducer and activator of transcription 1 (STAT1), leading to antiproliferative and proapoptotic effects in cancer cells . The compound increases the duration of STAT1 tyrosine phosphorylation in response to interferon-gamma (IFN-γ), thereby enhancing STAT1-dependent gene activation .
Comparison with Similar Compounds
Similar Compounds
2-(1,8-Naphthyridin-2-yl)phenol: Another naphthyridine derivative known for its STAT1-enhancing properties.
1,5-Naphthyridines: These compounds share a similar core structure but differ in the position of nitrogen atoms, leading to distinct chemical and biological properties.
Uniqueness
2-(1,8-Naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole is unique due to its fused oxazole ring, which imparts additional stability and reactivity. This structural feature enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C14H15N3O |
---|---|
Molecular Weight |
241.29 g/mol |
IUPAC Name |
2-(1,8-naphthyridin-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H15N3O/c1-9(2)12-8-18-14(17-12)11-6-5-10-4-3-7-15-13(10)16-11/h3-7,9,12H,8H2,1-2H3 |
InChI Key |
MXGVSUNPVBKRCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.